(3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol
CAS No.:
Cat. No.: VC16108177
Molecular Formula: C16H11Cl2FN2O
Molecular Weight: 337.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Cl2FN2O |
|---|---|
| Molecular Weight | 337.2 g/mol |
| IUPAC Name | [3-(2,4-dichlorophenyl)-1-(2-fluorophenyl)pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C16H11Cl2FN2O/c17-11-5-6-12(13(18)7-11)16-10(9-22)8-21(20-16)15-4-2-1-3-14(15)19/h1-8,22H,9H2 |
| Standard InChI Key | BCNGYIKQFDSEID-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO)F |
Introduction
Chemical Identity and Structural Analysis
The compound (3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol is identified by the CAS registry number 618444-51-2 and has the molecular formula C₁₆H₁₁Cl₂FN₂O . Its molecular weight is 337.18 g/mol, and its structure features a pyrazole core substituted with a 2,4-dichlorophenyl group at position 3, a 2-fluorophenyl group at position 1, and a hydroxymethyl group at position 4 (Figure 1).
Table 1: Key Identifiers of (3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
| Property | Value |
|---|---|
| CAS Number | 618444-51-2 |
| Molecular Formula | C₁₆H₁₁Cl₂FN₂O |
| Molecular Weight | 337.18 g/mol |
| IUPAC Name | [3-(2,4-Dichlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methanol |
The structural complexity arises from the presence of two halogen atoms (chlorine and fluorine) on separate aromatic rings, which influence its electronic and steric properties.
Synthesis and Manufacturing
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with diketones or β-keto esters.
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Halogenation: Introduction of chlorine and fluorine substituents via electrophilic aromatic substitution or cross-coupling reactions.
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Hydroxymethylation: Functionalization at the pyrazole C-4 position using reagents like formaldehyde or hydroxymethylation agents.
The compound is marketed by American Custom Chemicals Corporation at purities of 95%, with pricing tiers ranging from $1,030.84 per gram (1 g scale) to $7,882.88 per 10 grams .
Physical and Chemical Properties
Experimental and predicted physicochemical properties are summarized below:
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 490.7 ± 45.0 °C (Predicted) | |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | |
| pKa | 13.60 ± 0.10 (Predicted) |
The high boiling point and moderate density align with its aromatic and halogen-rich structure, which enhances intermolecular interactions. The pKa of 13.60 indicates weak acidity, likely associated with the hydroxymethyl group.
| Packaging Size | Purity | Price (USD) |
|---|---|---|
| 1 g | 95% | 1,030.84 |
| 5 g | 95% | 4,244.63 |
| 10 g | 95% | 7,882.88 |
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